molecular formula C16H13N5O3S B12040557 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478257-87-3

5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12040557
CAS No.: 478257-87-3
M. Wt: 355.4 g/mol
InChI Key: UBRAMFNRGSNXJU-LICLKQGHSA-N
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Description

5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methoxybenzaldehyde with 2-nitrobenzylidenehydrazine, followed by cyclization with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic reagents and appropriate solvents.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The triazole ring and nitro group may play crucial roles in these interactions, potentially leading to the inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the 3-methoxyphenyl group in 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds. This functional group can influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Properties

CAS No.

478257-87-3

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5O3S/c1-24-13-7-4-6-11(9-13)15-18-19-16(25)20(15)17-10-12-5-2-3-8-14(12)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+

InChI Key

UBRAMFNRGSNXJU-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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